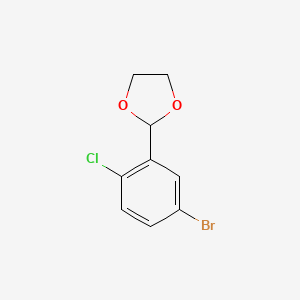
2-Bromo-5-fluoro-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-fluoro-4-methylphenol is an organic compound with the molecular formula C7H6BrFO It is a halogenated phenol, characterized by the presence of bromine, fluorine, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-5-fluoro-4-methylphenol typically involves a multi-step synthetic process. One common method includes the following steps:
Diazotization and Hydrolysis: The process begins with the diazotization of 2-methyl-4-fluoroaniline using nitrosyl sulfuric acid, followed by hydrolysis to produce 2-methyl-4-fluorophenol.
Bromination: The 2-methyl-4-fluorophenol is then subjected to a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of nitrosyl sulfuric acid in the diazotization step is advantageous as it results in waste acid that is easier to treat, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-4-methylphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenolic hydroxyl group can participate in oxidation and reduction reactions, forming quinones or hydroquinones.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Major Products
Substitution Products: Depending on the substituent introduced, various substituted phenols can be obtained.
Oxidation Products: Quinones or hydroquinones.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-Bromo-5-fluoro-4-methylphenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-methylphenol depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylphenol
- 2-Bromo-5-fluorophenol
- 2-Fluoro-4-methylphenol
- 2-Bromo-4-chloro-5-methylphenol
Uniqueness
2-Bromo-5-fluoro-4-methylphenol is unique due to the specific combination of bromine, fluorine, and a methyl group on the phenol ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems compared to its analogs .
Properties
IUPAC Name |
2-bromo-5-fluoro-4-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKMFZFNZFYYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6334790.png)


